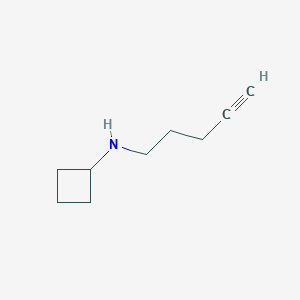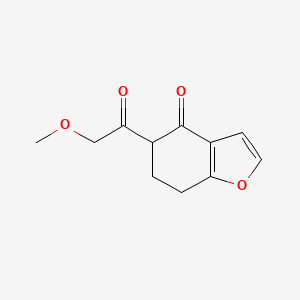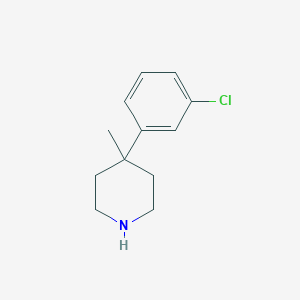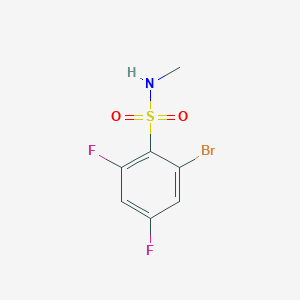
2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a methylsulfonamido group, and an isobutylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the methylsulfonamido and isobutylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)-N-methyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(3,5-Dichlorophenyl)-2-methylbenzamide
- 1,3-Bis(3,4-dichlorophenyl)thiourea
Uniqueness
2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the methylsulfonamido and isobutylacetamide groups contribute to its solubility and potential biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C13H17Cl2N2O3S- |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1,3-dichloro-5-[[[2-(2-methylpropylamino)-2-oxoethyl]-sulfinatoamino]methyl]benzene |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-9(2)6-16-13(18)8-17(21(19)20)7-10-3-11(14)5-12(15)4-10/h3-5,9H,6-8H2,1-2H3,(H,16,18)(H,19,20)/p-1 |
InChI Key |
JEYJGBVJXWCKLN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC(=CC(=C1)Cl)Cl)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)







![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)





